2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
CAS No.: 1164538-84-4
Cat. No.: VC21482088
Molecular Formula: C14H17NO4
Molecular Weight: 263.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164538-84-4 |
|---|---|
| Molecular Formula | C14H17NO4 |
| Molecular Weight | 263.29g/mol |
| IUPAC Name | 3-cyclopentyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
| Standard InChI | InChI=1S/C14H17NO4/c16-12-11-10(13(17)18)9-5-6-14(11,19-9)7-15(12)8-3-1-2-4-8/h5-6,8-11H,1-4,7H2,(H,17,18) |
| Standard InChI Key | SZDGAPWYJPRMQH-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
| Canonical SMILES | C1CCC(C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a well-defined organic compound with multiple structural features of interest. This compound is characterized by a complex tricyclic structure consisting of a fused ring system that includes a cyclopentyl group, an epoxyisoindole ring, and a carboxylic acid moiety. The molecule belongs to the class of isoindolinones, which have garnered significant attention in medicinal chemistry research due to their diverse biological activities. The structural complexity of this compound arises from its multiple functional groups and stereochemical features, making it an intriguing subject for chemical and pharmaceutical investigations.
The compound is also known by its IUPAC name 3-cyclopentyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid, which more systematically describes its chemical structure . This nomenclature highlights the presence of a tricyclic system with specific bridging elements and functional group substitutions. The systematic naming allows for precise identification of the compound's structural features and facilitates comparisons with related molecules.
Chemical Identifiers and Basic Properties
The compound is uniquely identified through various standard chemical identifiers as summarized in Table 1, which enables consistent tracking and identification in scientific literature and databases.
Table 1: Chemical Identifiers and Basic Properties
Molecular Structure and Functional Groups
The molecular structure of 2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid features several important functional groups that contribute to its chemical properties and potential biological activities. The compound contains a cyclopentyl ring attached to the nitrogen atom of an isoindole system, which itself is modified with an epoxy bridge and a carboxylic acid substituent . This intricate arrangement of atoms creates a three-dimensional structure with specific stereochemical features.
The key functional groups present in this molecule include:
-
A cyclopentyl ring (five-membered alicyclic hydrocarbon)
-
An amide group (within the isoindolinone structure)
-
An epoxy bridge (three-membered ring containing oxygen)
-
A carboxylic acid group (providing acidic properties)
These functional groups contribute to the compound's chemical reactivity, solubility characteristics, and potential biological interactions. The carboxylic acid moiety, for instance, provides acidic properties and potential for hydrogen bonding and salt formation, while the epoxy bridge introduces conformational constraints that may influence the molecule's three-dimensional shape and receptor binding properties.
Related Compounds and Structural Analogs
2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid belongs to a family of structurally related compounds that share the core epoxyisoindole scaffold but differ in their cycloalkyl substituents. Among these analogs are 2-Cyclopropyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid and 2-Cyclohexyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid . These compounds differ primarily in the size of the cycloalkyl ring attached to the nitrogen atom, which can significantly influence their chemical and biological properties.
Table 2: Comparison of Structural Analogs
| Supplier | Location | Contact Information | Additional Information |
|---|---|---|---|
| ChemScene, LLC | 1 Deer Park Drive, Suite 102D, Monmouth Junction, New Jersey 08852, USA | +1-(732)-484-9848 | Product Code: CS-0318763 |
| Advanced Technology & Industrial Co., Ltd. | Unit B, 1/F., Cheong Shing Bldg., 17 Walnut St., Tai Kok Tsui, Kln, Hong Kong | +852-23902293 | www.advtechind.com[4] |
| LGC Standards / Toronto Research Chemicals | 20 Martin Ross Avenue, North York, Ontario M3J 2K8, Canada | +1-(416)-665-9696 | www.trc-canada.com[4] |
These suppliers typically provide the compound with specified purity levels and analytical data to ensure quality for research applications. The availability from multiple suppliers suggests that the compound is of interest to researchers in various fields, potentially including medicinal chemistry and pharmaceutical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume